

# Application Notes: 5-Nitro-2-(piperidin-1-yl)benzaldehyde in Drug Discovery

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## Compound of Interest

Compound Name: 5-Nitro-2-(piperidin-1-yl)benzaldehyde

Cat. No.: B1301768

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## Introduction

**5-Nitro-2-(piperidin-1-yl)benzaldehyde** is a synthetic organic compound featuring a nitro-substituted aromatic ring, a piperidine moiety, and a reactive aldehyde group. While direct biological activity data for this specific molecule is limited in public literature, its structural components are prevalent in a wide range of pharmacologically active agents. The piperidine ring is a key scaffold in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.<sup>[1][2][3][4][5]</sup> The nitrobenzaldehyde core serves as a versatile precursor for the synthesis of various heterocyclic compounds with demonstrated biological activities, including anticancer and antimicrobial properties.<sup>[1][6][7]</sup>

These application notes provide a detailed overview of the potential applications of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** as a scaffold and intermediate in drug discovery, drawing rationale from studies on structurally related molecules. We present potential therapeutic targets, protocols for synthesis and biological evaluation, and a workflow for its integration into a drug discovery program.

## Physicochemical Properties

A summary of the key physical and chemical properties for **5-Nitro-2-(piperidin-1-yl)benzaldehyde** is provided below.

Property	Value	Reference
CAS Number	138549-51-6	[8]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>	[8][9]
Molecular Weight	234.25 g/mol	[8]
Appearance	Solid	[8]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8 °C.	[10]

## Potential Therapeutic Applications & Rationale

Based on the biological activities of structurally similar compounds, **5-Nitro-2-(piperidin-1-yl)benzaldehyde** is a promising starting point for the development of novel therapeutics in the following areas:

- Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of DNA precursors, making it a key target for anticancer and antimicrobial drugs.[10][11] Recent studies have shown that thiosemicarbazones derived from a piperidinyl-benzaldehyde core exhibit potent inhibitory activity against DHFR.[12] The aldehyde group of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** is an ideal functional handle for synthesizing a library of thiosemicarbazone derivatives for screening as DHFR inhibitors.
- Sirtuin 6 (SIRT6) Inhibition: SIRT6 is a histone deacetylase involved in regulating glucose metabolism, DNA repair, and inflammation. Its inhibition is a therapeutic strategy for certain cancers.[13] Analogs of 5-Nitro-2-(piperidin-1-yl)aniline, which shares the core nitro-piperidine-benzene structure, have been identified as potential SIRT6 inhibitors.[13] This suggests that derivatives of the title compound could also be explored for SIRT6 inhibitory activity.
- Antiviral and Anticancer Agents: The nitrobenzamide scaffold, closely related to nitrobenzaldehyde, is found in compounds with antiviral and kinase-inhibiting properties.[11] The nitro group can be readily reduced to an amine, providing a route to a diverse range of derivatives, including quinolines, which exhibit a broad spectrum of biological activities.[1]

The core structure is therefore a valuable starting point for synthesizing novel compounds with potential applications in virology and oncology.[\[11\]](#)

### Quantitative Data on Related Compounds

The following table summarizes the inhibitory activities of compounds structurally related to **5-Nitro-2-(piperidin-1-yl)benzaldehyde**, providing a rationale for its investigation against these targets.

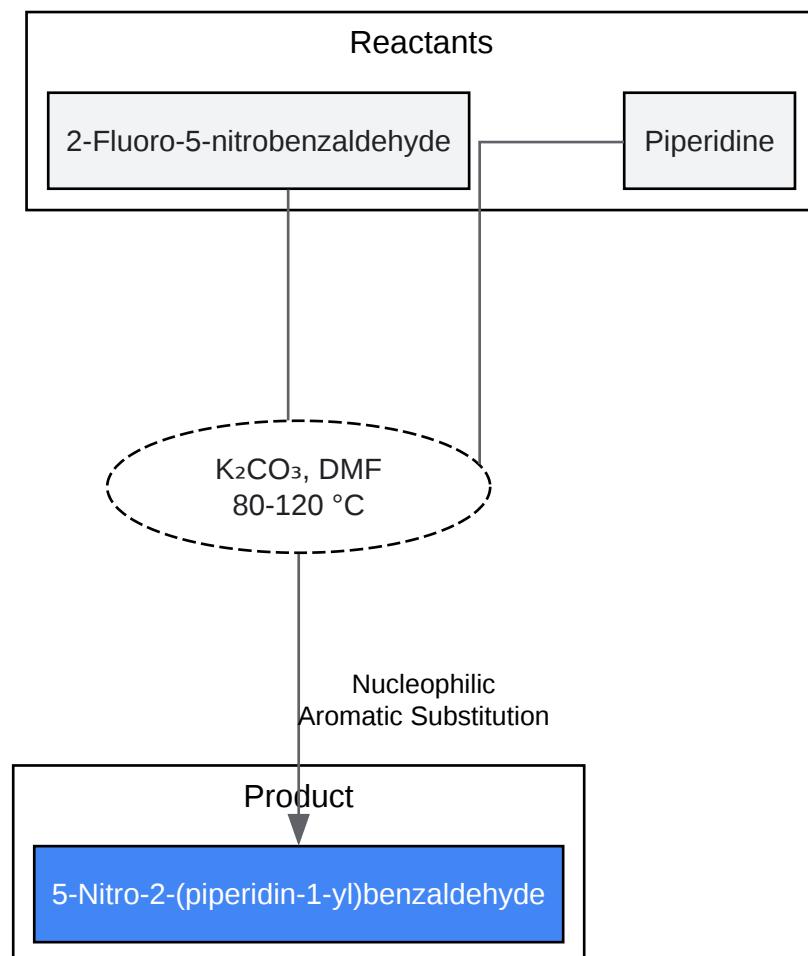
Compound Class	Target	Lead Compound Example	IC <sub>50</sub> Value	Reference
Piperidine-derived Thiosemicarbazones	Dihydrofolate Reductase (DHFR)	Compound 5p (with meta-nitro group)	13.70 ± 0.25 μM	<a href="#">[12]</a>
5-(4-methylpiperazin-1-yl)-2-nitroaniline Analogs*	Sirtuin 6 (SIRT6)	5-(4-methylpiperazin-1-yl)-2-nitroaniline	10.3 μM	<a href="#">[13]</a>

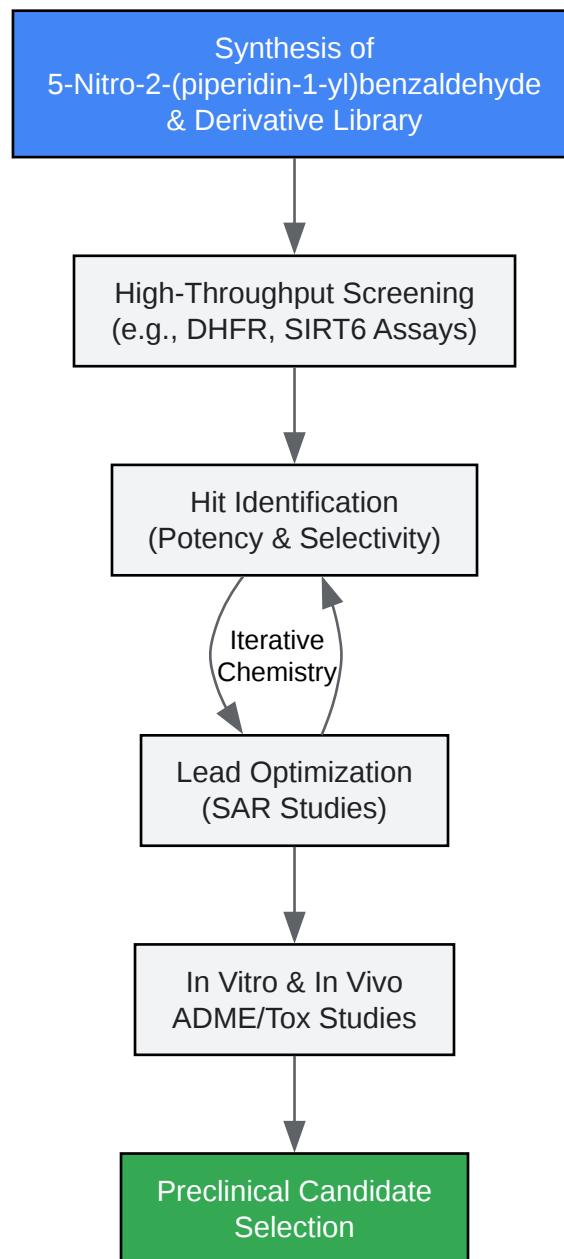
\*Note: Data is for a piperazine analog, suggesting the corresponding piperidine scaffold warrants investigation.[\[13\]](#)

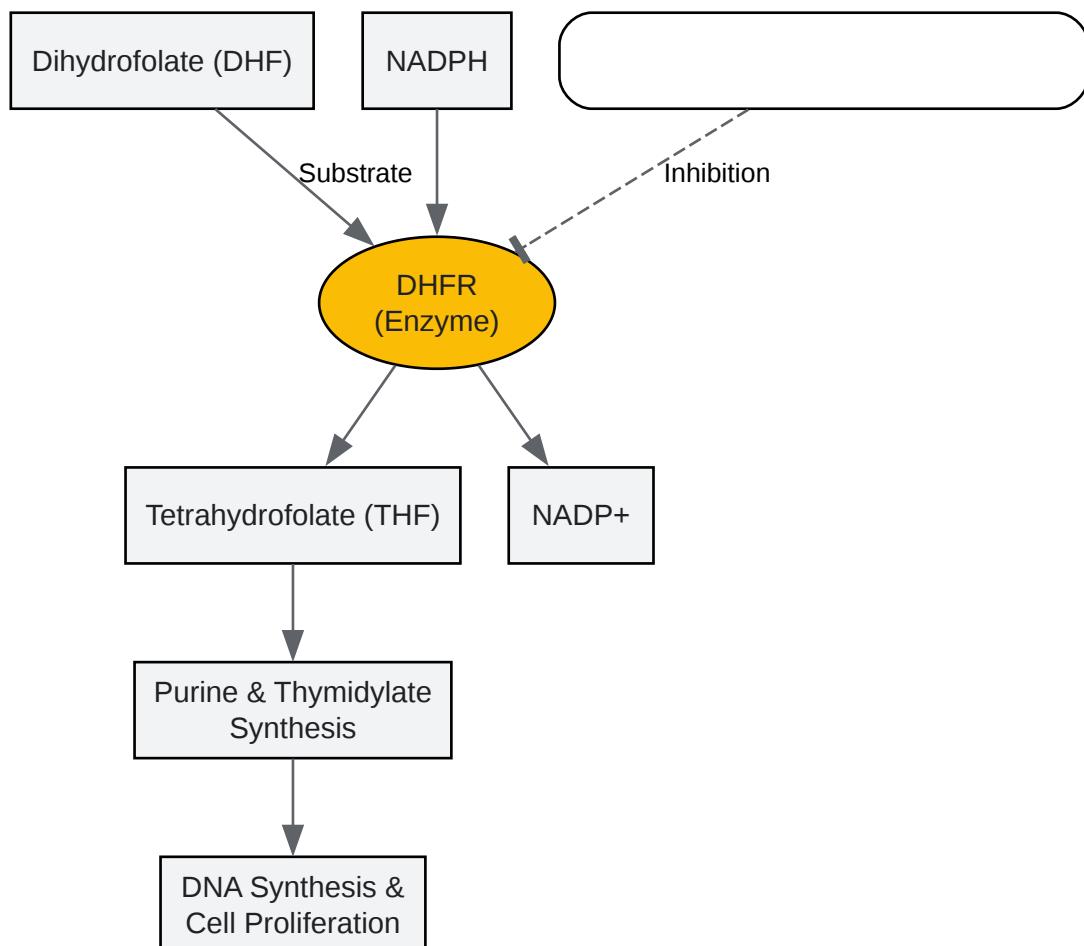
## Diagrams and Workflows

### Synthetic Pathway

The synthesis of the title compound can be achieved via a nucleophilic aromatic substitution reaction.





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- To cite this document: BenchChem. [Application Notes: 5-Nitro-2-(piperidin-1-yl)benzaldehyde in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301768#application-of-5-nitro-2-piperidin-1-yl-benzaldehyde-in-drug-discovery>]

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